5-(2,4-Difluorophenyl)-3-trifluoromethylphenol
Description
5-(2,4-Difluorophenyl)-3-trifluoromethylphenol is an organic compound characterized by the presence of both difluorophenyl and trifluoromethyl groups attached to a phenol ring
Properties
IUPAC Name |
3-(2,4-difluorophenyl)-5-(trifluoromethyl)phenol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7F5O/c14-9-1-2-11(12(15)6-9)7-3-8(13(16,17)18)5-10(19)4-7/h1-6,19H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDCFFPDFKAAGIY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)F)C2=CC(=CC(=C2)O)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7F5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30686578 | |
| Record name | 2',4'-Difluoro-5-(trifluoromethyl)[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30686578 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261989-95-0 | |
| Record name | 2',4'-Difluoro-5-(trifluoromethyl)[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30686578 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2,4-Difluorophenyl)-3-trifluoromethylphenol typically involves the reaction of an organometallic derivative with a suitably substituted benzene in the presence of a transition-metal-based catalyst . One common method is the cross-coupling reaction, which can be performed under mild conditions to yield the desired product with high specificity and yield .
Industrial Production Methods
Industrial production of this compound may involve large-scale cross-coupling reactions using advanced catalytic systems to ensure high efficiency and purity. The process may also include steps for purification and crystallization to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
5-(2,4-Difluorophenyl)-3-trifluoromethylphenol undergoes various types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as manganese dioxide (MnO2).
Reduction: Reduction reactions may involve reagents like sodium borohydride (NaBH4).
Substitution: Halogenation and other substitution reactions can be performed using appropriate halogenating agents.
Common Reagents and Conditions
Oxidation: MnO2 in dry dichloromethane (CH2Cl2).
Reduction: NaBH4 in methanol.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) in the presence of light or heat.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines .
Scientific Research Applications
5-(2,4-Difluorophenyl)-3-trifluoromethylphenol has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of 5-(2,4-Difluorophenyl)-3-trifluoromethylphenol involves its interaction with specific molecular targets and pathways. For instance, it may inhibit the synthesis of prostaglandins by blocking the arachidonic acid pathway, thereby exerting anti-inflammatory effects . The compound’s unique structure allows it to interact with various enzymes and receptors, modulating their activity and leading to desired therapeutic outcomes .
Comparison with Similar Compounds
Similar Compounds
5-(2,4-Difluorophenyl)-2-pyrimidinol: Shares the difluorophenyl group but differs in the presence of a pyrimidinol moiety.
2,4-Difluorophenyl isocyanate: Contains the difluorophenyl group but has an isocyanate functional group.
Uniqueness
5-(2,4-Difluorophenyl)-3-trifluoromethylphenol is unique due to the presence of both difluorophenyl and trifluoromethyl groups on a phenol ring, which imparts distinct chemical and physical properties.
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